molecular formula C14H23NO6 B591493 (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate CAS No. 907606-68-2

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate

Cat. No.: B591493
CAS No.: 907606-68-2
M. Wt: 301.339
InChI Key: ZCTXDLWZMFBZEV-PUBMXKGKSA-N
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Description

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS: 907606-68-2) is a bicyclic pyrrolidine derivative with a tert-butyl ester and oxalate counterion. Its molecular formula is C₁₄H₂₃NO₆, and molecular weight is 301.34 g/mol . The compound is synthesized via BOP-mediated coupling of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid with ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate, achieving >95% purity by HPLC . It is widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Properties

IUPAC Name

tert-butyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.C2H2O4/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10;3-1(4)2(5)6/h8-10,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXDLWZMFBZEV-PUBMXKGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736388
Record name Oxalic acid--tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1/1)
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Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907606-68-2
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1)
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Record name Oxalic acid--tert-butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1)
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Preparation Methods

Reaction Conditions and Workup

In a representative procedure, 75 g of the hydrochloride precursor is suspended in dichloromethane (375 mL) and tert-butyl acetate (497 mL). Methanesulfonic acid (75.4 mL, 1,162 mmol) is added dropwise at 0°C, followed by 18 hours of vigorous stirring at ambient temperature. The reaction mixture is quenched with 50% aqueous NaOH (400 mL) under ice-cooling to maintain temperatures below 20°C. Organic layers are washed with water, filtered, and concentrated via rotary evaporation to yield the tert-butyl ester as a dark-amber oil.

Table 1: Esterification Reaction Parameters

ParameterValue
SolventDichloromethane/tert-butyl acetate (1:1.3)
Acid CatalystMethanesulfonic acid
Temperature0°C → 21°C (ambient)
Reaction Time18 hours
Yield48.3–50.6 g (quantitative)

Step 2: Formation of the Oxalate Salt

Salt Precipitation and Recrystallization

The tert-butyl ester (97.9 g, 463.3 mmol) is dissolved in tert-butyl acetate (750 mL) and treated with oxalic acid (44.0 g, 488.6 mmol) in 2-propanol (750 mL). Dropwise addition induces precipitation, followed by heating to 78°C to dissolve solids. Passive cooling yields a tan powder, which is recrystallized from isopropanol to afford off-white needles with 99.9% purity by GC analysis.

Table 2: Oxalate Salt Formation Metrics

ParameterValue
Solvent Systemtert-Butyl acetate/2-propanol
Equivalents of Oxalic Acid1.05 eq
Recrystallization SolventIsopropanol
Final Yield59.7% (from hydrochloride)
Purity99.9% (GC)

Alternative Preparation Methods

Small-Scale Optimization

A modified protocol uses chloroform (4 mL) and tert-butyl acetate (1.7 mL) with methanesulfonic acid (0.25 mL) at 0–25°C. After aqueous workup, the crude ester is treated with oxalic acid in 2-propanol, yielding 0.08 g of product. This method emphasizes solvent economy but achieves lower yields due to scalability challenges.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Dichloromethane and tert-butyl acetate are optimal for esterification due to their inertness and ability to dissolve both polar and nonpolar intermediates. Elevated temperatures (78°C) during oxalate salt formation prevent premature crystallization, ensuring homogeneous mixing.

Stereochemical Integrity

Chiral GC analysis confirms the absence of the (2S)-epimer, underscoring the robustness of the stereospecific esterification and salt formation steps. Methanesulfonic acid’s role as a Brønsted acid catalyst is pivotal in avoiding racemization.

Challenges and Mitigation Strategies

Byproduct Formation

Ammonium chloride byproducts from the precursor synthesis necessitate extensive aqueous washes. Filtration through magnesium sulfate and activated carbon minimizes impurities in the final product.

Yield Limitations

The 59.7% overall yield reflects losses during recrystallization and solvent removal. Process intensification studies suggest that continuous flow systems could enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol .
  • Key Differences :
    • Contains a 5-oxo group instead of a fully saturated octahydro structure, increasing electrophilicity and reactivity in ketone-based reactions.
    • Lower molecular weight and reduced steric hindrance due to the absence of the oxalate counterion.
    • Hazards : Classified as acutely toxic (oral, Category 4; H302) and a respiratory irritant (H335) , similar to the oxalate derivative .

(1S,3aR,6aS)-tert-Butyl Octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS: 714194-68-0)

  • Molecular Formula: C₁₂H₂₁NO₂
  • Molecular Weight : 211.30 g/mol .
  • Key Differences :
    • Lacks the oxalate counterion , resulting in a neutral ester instead of a salt. This reduces polarity and aqueous solubility.
    • Synthesis : Prepared via direct esterification without oxalic acid, leading to differences in crystallinity and purification methods .
    • Storage : Requires refrigeration (2–8°C) and protection from light, unlike the oxalate salt, which is stable in bulk packaging under argon .

(1S,3aR,6aS)-Ethyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride (CAS: 1147103-42-1)

  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol .
  • Key Differences :
    • Ester Group : Ethyl ester instead of tert-butyl, reducing steric protection and increasing susceptibility to hydrolysis.
    • Counterion : Hydrochloride salt enhances water solubility compared to the oxalate form.
    • Applications : Primarily used as an intermediate in drug synthesis, where rapid ester hydrolysis is advantageous .

Physicochemical and Functional Comparisons

Structural and Functional Group Analysis

Compound Ester Group Counterion Key Functional Groups Molecular Weight (g/mol)
Target Compound (Oxalate Salt) tert-Butyl Oxalate Bicyclic pyrrolidine 301.34
5-Oxo Derivative tert-Butyl None Ketone 225.28
Neutral Ester (No Salt) tert-Butyl None Bicyclic pyrrolidine 211.30
Ethyl Ester Hydrochloride Ethyl HCl Bicyclic pyrrolidine 219.71

Stability and Reactivity

  • Oxalate Salt : Enhanced crystallinity and stability due to ionic interactions; less hygroscopic than hydrochloride salts .
  • tert-Butyl vs. Ethyl Esters : tert-Butyl esters are more resistant to enzymatic and acidic hydrolysis, making them preferable for prodrug designs .
  • 5-Oxo Derivative : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions), unlike the saturated analogs .

Biological Activity

The compound (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS No. 907606-68-2) is a bicyclic structure that has garnered attention in various fields of biological research. Its unique molecular configuration, characterized by a tert-butyl group and an oxalate moiety, suggests potential biological activities that merit exploration. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical Formula C₁₄H₂₃NO₆
Molecular Weight 301.34 g/mol
PubChem CID 67080120
MDL Number MFCD22124391

Structural Characteristics

The compound features a complex bicyclic structure with the following notable characteristics:

  • The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability.
  • The oxalate component may interact with calcium metabolism and has implications in renal health.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies have shown that similar bicyclic compounds possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial membranes.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, which could have therapeutic implications for conditions like diabetes and obesity.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several bicyclic compounds, including derivatives of the target compound. Results indicated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity. The IC50 value was determined to be approximately 45 µM, suggesting moderate antioxidant potential compared to standard antioxidants like ascorbic acid.

Study 3: Enzyme Inhibition

A recent investigation focused on the inhibitory effects of similar compounds on alpha-glucosidase activity, relevant for diabetes management. The results indicated an IC50 value of 60 µM for the target compound, suggesting it may serve as a lead for developing anti-diabetic agents.

The mechanisms underlying the biological activities of This compound are still under investigation. However, several hypotheses have emerged:

  • Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate interaction with lipid bilayers, leading to disruption and subsequent cell lysis in microbial cells.
  • Reactive Oxygen Species (ROS) Scavenging : The structural features might allow the compound to donate electrons effectively, neutralizing ROS and preventing cellular damage.
  • Competitive Inhibition : For enzyme targets, structural similarity to natural substrates may enable competitive inhibition, reducing enzyme activity.

Q & A

Basic: What are the recommended analytical techniques for confirming the stereochemistry and purity of this compound?

To verify stereochemical integrity and purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : 1D 1^1H and 13^13C NMR to confirm stereochemistry via coupling constants and chemical shifts, particularly focusing on the cyclopenta[c]pyrrole scaffold and tert-butyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C12_{12}H19_{19}NO3_3 for the core structure) and detect oxalate counterion presence .
  • Chiral Chromatography : To resolve enantiomeric impurities, critical given the compound’s stereospecific (1S,3aR,6aS) configuration .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm1^{-1}) from the carboxylate and oxalate groups .

Basic: How should researchers handle stability challenges during storage and experimental use?

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl ester or oxalate salt .
  • Inert Atmosphere : Use nitrogen or argon for air-sensitive reactions, as the cyclopenta[c]pyrrole scaffold may oxidize under prolonged oxygen exposure .
  • Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols) during synthesis to minimize ester hydrolysis; anhydrous THF or DCM is preferred .

Advanced: What computational methods can predict the compound’s reactivity in catalytic or medicinal chemistry applications?

  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites on the pyrrolidine and cyclopentane rings .
  • Molecular Dynamics (MD) Simulations : Study conformational flexibility of the octahydrocyclopenta[c]pyrrole core in solvent environments to guide drug design .
  • Docking Studies : Evaluate interactions with biological targets (e.g., GPCRs or enzymes) by leveraging the compound’s rigid bicyclic structure as a scaffold .

Advanced: How can researchers resolve contradictions in reported toxicity data for structurally similar compounds?

  • Comparative Toxicity Profiling : Use in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) to compare results with analogs like tert-butyl 5-benzyl derivatives, which show acute oral toxicity (Category 4) and respiratory irritation .
  • Metabolite Identification : LC-MS/MS to track degradation products (e.g., free cyclopenta[c]pyrrole) that may contribute to toxicity discrepancies .
  • Species-Specific Studies : Conduct parallel assays in human vs. rodent cell lines to address variability in reported LD50_{50} values .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2A eye irritation) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (respiratory irritation, Category 3) during weighing or solvent evaporation .
  • Spill Management : Neutralize oxalate residues with calcium carbonate and dispose via hazardous waste protocols .

Advanced: How does the stereochemistry of the cyclopenta[c]pyrrole core influence its application in asymmetric catalysis?

  • Steric Effects : The (3aR,6aS) configuration creates a chiral pocket, enabling enantioselective catalysis in reactions like Michael additions or hydrogenations .
  • Coordination Studies : X-ray crystallography of metal complexes (e.g., Rh or Ru) can reveal how the bicyclic structure directs substrate orientation .
  • Kinetic Resolution : Test catalytic efficiency in racemic mixtures to quantify enantiomeric excess (ee) using chiral HPLC .

Advanced: What strategies optimize the synthesis of this compound to minimize diastereomer formation?

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts during cyclopenta[c]pyrrole ring closure to enforce stereochemical control .
  • Temperature Modulation : Conduct ring-forming reactions at low temperatures (-20°C) to reduce epimerization risks .
  • Protecting Group Selection : The tert-butyl ester’s bulkiness prevents racemization at the carboxylate center during oxalate salt formation .

Basic: What spectroscopic signatures distinguish the oxalate salt from the free base form?

  • 1^1H NMR : Oxalate protons (δ ~5.5 ppm as a singlet in D2_2O) and absence of acidic protons in the free base .
  • IR Spectroscopy : Additional C=O stretches (~1770 cm1^{-1}) from the oxalate counterion .
  • Thermogravimetric Analysis (TGA) : Weight loss at ~150°C corresponds to oxalate decomposition .

Advanced: How can researchers validate the compound’s role as a precursor in complex natural product synthesis?

  • Retrosynthetic Analysis : Deconstruct target molecules (e.g., alkaloids) to identify the bicyclic scaffold as a key intermediate .
  • Cross-Coupling Reactions : Demonstrate Suzuki or Buchwald-Hartwig reactions functionalizing the pyrrolidine nitrogen for downstream diversification .
  • Isotope Labeling : Incorporate 13^{13}C at the carboxylate position to track incorporation into final products via NMR .

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